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Zirconium 2-methyl-2-butoxide - 24675-20-5

Zirconium 2-methyl-2-butoxide

Catalog Number: EVT-3506058
CAS Number: 24675-20-5
Molecular Formula: C20H48O4Z
Molecular Weight: 443.8 g/mol
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Product Introduction

Overview

Zirconium 2-methyl-2-butoxide is a zirconium alkoxide compound with the molecular formula C20H48O4Zr\text{C}_{20}\text{H}_{48}\text{O}_{4}\text{Zr} and a molecular weight of 436.79 g/mol. It appears as an amber liquid and is primarily utilized as a precursor in the synthesis of zirconium dioxide and other zirconium-based materials. This compound plays a significant role in various chemical processes, particularly in the fields of materials science and nanotechnology.

Source and Classification

Zirconium 2-methyl-2-butoxide is classified under metal alkoxides, which are compounds consisting of metal ions bonded to alkoxide groups. These compounds are known for their reactivity and ability to form metal oxides upon thermal treatment or hydrolysis. The compound is typically derived from the reaction of zirconium tetrachloride with 2-methyl-2-butanol, leading to its formation as a stable liquid precursor suitable for various applications in thin film deposition and sol-gel processes .

Synthesis Analysis

Methods

The synthesis of zirconium 2-methyl-2-butoxide can be achieved through several methods, including:

  1. Direct Reaction: The most common method involves reacting zirconium tetrachloride with 2-methyl-2-butanol in a controlled environment to yield the alkoxide.
  2. Sol-Gel Process: This method involves the hydrolysis and condensation of zirconium alkoxides to form a gel-like network, which can subsequently be dried and calcined to produce zirconium dioxide.
  3. Atomic Layer Deposition: Recent advancements have utilized zirconium 2-methyl-2-butoxide as a precursor in atomic layer deposition processes, allowing for the creation of thin films with precise control over thickness and composition .

Technical Details

The synthesis requires careful control of temperature and moisture levels to prevent premature hydrolysis. The reaction typically occurs under an inert atmosphere to avoid contamination and ensure high purity of the final product.

Molecular Structure Analysis

Structure

Zirconium 2-methyl-2-butoxide features a central zirconium atom coordinated by four alkoxide groups. The structural representation can be described as follows:

Data

  • Molecular Formula: C20H48O4Zr\text{C}_{20}\text{H}_{48}\text{O}_{4}\text{Zr}
  • Density: Approximately 0.961 g/mL
  • Boiling Point: 138°C
  • Appearance: Amber liquid .
Chemical Reactions Analysis

Reactions

Zirconium 2-methyl-2-butoxide undergoes various chemical reactions, primarily hydrolysis and condensation:

  1. Hydrolysis: When exposed to moisture, it reacts to form zirconium hydroxide and alcohol.
    Zr OR 4+H2OZr OH 4+ROH\text{Zr OR }_4+\text{H}_2\text{O}\rightarrow \text{Zr OH }_4+\text{ROH}
  2. Condensation: Upon further heating or drying, these hydroxides can condense to form zirconium dioxide.
    Zr OH 4ZrO2+2H2O\text{Zr OH }_4\rightarrow \text{ZrO}_2+2\text{H}_2\text{O}

These reactions are crucial for applications in thin film deposition and material synthesis .

Mechanism of Action

Process

The mechanism of action for zirconium 2-methyl-2-butoxide primarily involves its role as a precursor in chemical vapor deposition processes:

  1. Precursor Vaporization: The compound is vaporized at elevated temperatures.
  2. Surface Reaction: It interacts with substrate surfaces, where it undergoes thermal decomposition or hydrolysis.
  3. Film Formation: This results in the formation of a uniform layer of zirconium oxide on the substrate.

Data from studies indicate that using this precursor can enhance selectivity during atomic layer deposition processes, particularly on silicon substrates without depositing on copper .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amber liquid
  • Density: 0.961 g/mL
  • Boiling Point: 138°C

Chemical Properties

  • Reactivity: Highly reactive with moisture; readily undergoes hydrolysis.
  • Stability: Stable under anhydrous conditions but sensitive to water.

These properties make it suitable for applications requiring precise control over chemical composition and film thickness .

Applications

Zirconium 2-methyl-2-butoxide has several scientific uses, including:

  1. Thin Film Deposition: Utilized as a precursor in atomic layer deposition and chemical vapor deposition for creating high-quality zirconia films.
  2. Nanomaterials Synthesis: Employed in sol-gel processes to produce nanostructured materials with tailored properties for applications in electronics, optics, and catalysis.
  3. Research Applications: Investigated in studies focusing on dielectric materials, photocatalytic activity, and other advanced material properties .
Introduction to Zirconium 2-Methyl-2-Butoxide in Modern Chemistry

Historical Evolution of Zirconium Alkoxide Coordination Chemistry

The development of zirconium alkoxides has paralleled advancements in transition metal coordination chemistry since the mid-20th century. Early zirconium alkoxides like zirconium ethoxide and isopropoxide faced limitations in volatility and hydrolytic stability, prompting investigations into sterically hindered variants. The emergence of 2-methyl-2-butoxide exemplifies this evolutionary trajectory toward tailored coordination environments. The synthesis of tertiary alkoxides like zirconium 2-methyl-2-butoxide and zirconium tert-butoxide (C₁₆H₄₀O₄Zr) addressed fundamental challenges in controlling metal reactivity through ligand design [5].

Sterically demanding alkoxides such as the tert-amyloxy (1,1-dimethylpropoxy) groups in zirconium 2-methyl-2-butoxide significantly reduce oligomerization tendencies common in early transition metal alkoxides. This monomeric preference arises from the bulky alkyl substituents that prevent the close approach of metal centers required for bridging. The coordination sphere of zirconium in these complexes typically adopts a distorted tetrahedral geometry, with the zirconium-oxygen bond lengths reflecting significant ionic character despite the covalent bonding framework [6]. This steric shielding protects the electrophilic metal center from uncontrolled nucleophilic attack while permitting controlled ligand exchange—a crucial feature for catalytic and precursor applications.

Table 1: Comparative Properties of Zirconium Alkoxides

CompoundMolecular FormulaAppearanceBoiling PointDensity (g/mL)
Zirconium 2-methyl-2-butoxideC₂₀H₄₄O₄ZrAmber liquid138°C0.961
Zirconium(IV) tert-butoxideC₁₆H₄₀O₄ZrColorless liquid90°C (5 mmHg)0.985

Research into zirconium coordination mechanisms revealed that ligand exchange kinetics in zirconium alkoxides are profoundly influenced by alkoxide steric bulk. The tert-pentyl ligands in zirconium 2-methyl-2-butoxide create a coordinatively unsaturated environment that readily accommodates donor solvents or substrates, facilitating catalytic transformations. This controlled lability contrasts with more rigid coordination environments observed in smaller alkoxides and has enabled precise tuning of precursor reactivity for materials deposition [6]. The historical progression toward these sterically encumbered alkoxides demonstrates how ligand architecture fundamentally governs metal center reactivity, hydrolysis kinetics, and thermal decomposition pathways—critical factors for technological deployment.

Role in Advanced Material Synthesis: Bridging Organometallic and Inorganic Domains

Zirconium 2-methyl-2-butoxide serves as a versatile molecular precursor in advanced materials synthesis, leveraging its controlled decomposition characteristics to bridge molecular organometallic chemistry and solid-state materials. Its applications span multiple high-technology domains, with particular significance in vapor-phase deposition processes for functional ceramics.

Thin-Film Deposition via Vapor-Phase Methods

As a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD), zirconium 2-methyl-2-butoxide offers optimal balance between sufficient volatility and thermal stability. The bulky tert-amyloxy ligands facilitate vapor transport at moderate temperatures while allowing clean ligand dissociation upon surface interaction. This compound enables the low-temperature (150-300°C) growth of zirconium oxide (zirconia) thin films when combined with oxidants such as water vapor or ozone [5]. The steric profile of the tert-pentyl ligands minimizes premature gas-phase reactions during CVD, enhancing film uniformity. Zirconia films derived from this precursor exhibit excellent dielectric properties, making them suitable for microelectronic applications including high-k gate dielectrics in semiconductor devices and protective coatings in optical components.

Table 2: Material Synthesis Applications of Zirconium 2-Methyl-2-Butoxide

Application DomainFunctionKey AdvantageResulting Material/Product
Vapor DepositionALD/CVD PrecursorOptimal volatility/stability balanceZrO₂ thin films
Heterometallic SynthesisMolecular precursorControlled reactivity with other metal alkoxidesSn(II)/Pb(II)-Zr bimetallic oxides
CatalysisLewis acid catalystSterically modulated electrophilicityCyanation processes

Heterometallic Oxide Synthesis

Beyond pure zirconia systems, zirconium 2-methyl-2-butoxide functions as a key reagent in constructing heterometallic oxides through molecular precursor routes. Its controlled reactivity enables synthesis of mixed-metal systems such as tin(II)-zirconium or lead(II)-zirconium oxides, where the steric bulk prevents uncontrolled redistribution reactions that plague less hindered alkoxides [5]. The molecular-level mixing achieved through such precursors enhances the homogeneity and lowers the crystallization temperatures of complex oxides, enabling tailored properties for applications in catalysis, ferroelectric materials, and ionic conductors.

Catalysis

In solution-phase chemistry, zirconium 2-methyl-2-butoxide acts as a Lewis acid catalyst in organic transformations. The electrophilic zirconium center, moderately shielded by tert-pentyl ligands, activates substrates in reactions such as cyanation processes without undergoing rapid hydrolysis [5]. This catalytic activity demonstrates how zirconium alkoxides serve as molecular bridges—their organometallic character enables homogeneous catalysis, while their oxide decomposition products function in heterogeneous catalytic systems.

Table 3: Steric and Electronic Properties of Zirconium Alkoxides

Coordination CharacteristicZirconium 2-Methyl-2-ButoxideConventional Zirconium AlkoxidesImpact on Function
Steric BulkHigh (tert-pentyl groups)Moderate (e.g., ethoxide, isopropoxide)Reduces oligomerization, enhances volatility
Lability to Ligand ExchangeModerateHigh in small alkoxidesControlled reactivity in deposition/catalysis
Hydrolysis KineticsModerateFast in unhindered alkoxidesEnables controlled oxide formation
Coordination UnsaturationAccessible Zr siteOften shielded or over-saturatedFacilitates substrate activation in catalysis

The versatility of zirconium 2-methyl-2-butoxide across these domains underscores its role as a molecular mediator between designed organometallic complexes and functional inorganic materials. Its continued development reflects the strategic importance of molecular precursor design in advancing materials chemistry for next-generation technologies in electronics, energy, and catalysis. Future research directions will likely focus on further tailoring the ligand architecture to optimize precursor characteristics for emerging deposition techniques and expanding its utility in synthesizing complex multimetallic oxide systems with atomic-level precision.

Properties

CAS Number

24675-20-5

Product Name

Zirconium 2-methyl-2-butoxide

IUPAC Name

2-methylbutan-2-ol;zirconium

Molecular Formula

C20H48O4Z

Molecular Weight

443.8 g/mol

InChI

InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3;

InChI Key

KUOIDKZXLWUSNF-UHFFFAOYSA-N

SMILES

CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]

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